molecular formula C9H9N3O2S B2558703 N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448137-11-8

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2558703
CAS No.: 1448137-11-8
M. Wt: 223.25
InChI Key: UNVHEJODXZIMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a carboxamide-linked furan-2-ylmethyl moiety at position 3. This structure combines the electron-rich furan ring with the sulfur- and nitrogen-containing thiadiazole system, which is known for diverse bioactivities, including antimicrobial and antitumor properties . The compound’s synthetic accessibility and modular structure make it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVHEJODXZIMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization using ethyl acetate and hexane .

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C8H8N4O2SC_8H_8N_4O_2S with a molecular weight of approximately 224.24 g/mol. Its structure includes a thiadiazole ring, a furan moiety, and a carboxamide functional group, which contribute to its pharmacological properties.

Antimicrobial Activity

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide exhibits notable antimicrobial properties. Research has indicated that derivatives of thiadiazoles often demonstrate significant activity against various pathogens.

Data Table: Antimicrobial Activity

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coli32.6 μg/mL
This compoundS. aureus30.0 μg/mL

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study evaluated the effects of this compound on several cancer cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). The findings indicated:

  • Growth Inhibition : Percent growth inhibition (PGI) ranged from 51% to 86% depending on the concentration.

Data Table: Anticancer Activity

Cell LinePercent Growth Inhibition (PGI)
A54975.99%
MDA-MB-23167.55%
HCT11659.09%

These results highlight the compound's potential as an anticancer agent.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures have been shown to inhibit inflammatory mediators effectively.

Case Study: In Vivo Anti-inflammatory Study

In a model of induced arthritis, the compound demonstrated significant reductions in inflammatory markers compared to control groups.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Key Comparative Data

Compound Core Structure Key Substituents Bioactivity Highlight Synthesis Yield/Toxicity
Target Compound 1,2,4-Thiadiazole 3-Methyl, furan-2-ylmethyl Antimicrobial (inferred) Moderate yield (estimated)
BK45517 1,2,4-Thiadiazole 3-Methyl, 2-methoxyphenylmethyl Research use Commercial availability
Compound 21 Pyrazole 4-Nitro, thiophene-carbamoyl Trypanocidal 42% yield
Compound 8a Tetrazole 4-Chlorophenyl, furan-2-ylmethyl Antimicrobial Low toxicity (structural data)
Trichloroethyl Thiadiazole 1,3,4-Thiadiazole Trichloroethyl, phenylamino Antitumor High cytotoxicity

Discussion and Implications

  • Thiadiazole vs. Tetrazole/Oxadiazole : The thiadiazole core’s sulfur atom may improve metabolic stability compared to nitrogen-rich tetrazoles, which are prone to ring-opening .
  • Substituent Effects : Furan-2-ylmethyl groups balance lipophilicity and hydrogen-bonding capacity, whereas methoxyphenyl or nitro groups enhance target affinity but may increase toxicity .
  • Synthetic Challenges : Nitro-containing analogues (e.g., Compound 21) require careful handling due to instability, while iodine-mediated cyclizations (e.g., trichloroethyl derivatives) demand precise stoichiometry .

Biological Activity

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the preparation of the thiadiazole moiety followed by the introduction of the furan group through a condensation reaction. This compound can be synthesized using various approaches including conventional heating and microwave-assisted methods, which have been shown to enhance yields and reduce reaction times .

Biological Activity Overview

The biological activity of this compound has been evaluated for various pharmacological properties:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antiproliferative effects against several human cancer cell lines, including breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancers. The mechanism of action appears to involve inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values ranging from 7.4 to 11.5 nM .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) for several derivatives were reported to range from 0.25 to 16 µg/mL against standard bacterial strains .

The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors that play crucial roles in cell proliferation and survival. The compound's structural features allow it to modulate these targets effectively, leading to therapeutic effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antiproliferative Study : A study investigated the antiproliferative effects of various thiadiazole derivatives on MCF-7 cells, revealing that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : In a comparative study against Gram-positive and Gram-negative bacteria, this compound displayed significant antibacterial activity with lower MIC values than standard antibiotics .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound in relation to similar compounds, a comparison table is presented below:

Compound NameAnticancer Activity (IC50 nM)Antimicrobial Activity (MIC µg/mL)
This compound7.4 - 11.50.25 - 16
Doxorubicin3.13Not applicable
CiprofloxacinNot applicable8 - 256

Q & A

Q. What are the established synthetic routes for N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide?

The synthesis typically involves cyclization reactions starting from furan-2-carboxylic acid derivatives and thiadiazole precursors. For example, a two-step approach may include:

  • Step 1 : Condensation of furan-2-ylmethylamine with 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride in acetonitrile under reflux, yielding intermediate carboxamides.
  • Step 2 : Cyclization using iodine and triethylamine in DMF to form the thiadiazole core . Alternative routes may utilize hydrazine derivatives for thiadiazole ring formation, as seen in analogous compounds .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H and 13C NMR spectroscopy are essential for confirming the connectivity of the furan and thiadiazole moieties. For example, characteristic signals for the furan methyl group (δ ~2.5 ppm in 1H NMR) and thiadiazole carbons (δ ~165–170 ppm in 13C NMR) are diagnostic .
  • Mass spectrometry (MS) validates molecular weight, while FTIR confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and thiadiazole (C=N stretch ~1550 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations (e.g., enhanced efficacy at neutral pH) .
  • Anticancer potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity?

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve cyclization efficiency due to their ability to stabilize intermediates .
  • Catalyst screening : Triethylamine enhances iodine-mediated cyclization by scavenging hydrogen iodide, reducing side reactions .
  • Temperature control : Short reflux times (1–3 minutes) minimize decomposition of thermally labile intermediates .

Q. What strategies resolve contradictory bioactivity data across studies?

Contradictions in antimicrobial or anticancer results often arise from:

  • Assay variability : Standardize protocols (e.g., consistent inoculum size, pH control) to reduce inter-lab discrepancies .
  • Structural impurities : Validate compound purity via HPLC (>95%) and repeat assays with rigorously characterized batches .
  • Mechanistic context : Compare activity against specific molecular targets (e.g., bacterial topoisomerases vs. cancer-related kinases) to explain divergent results .

Q. How do substituent modifications influence structure-activity relationships (SAR)?

  • Furan substituents : Introducing electron-donating groups (e.g., methyl) on the furan ring enhances lipophilicity, improving membrane permeability and anticancer activity .
  • Thiadiazole modifications : Replacing the 3-methyl group with bulkier substituents (e.g., phenyl) may alter binding to enzymatic active sites, as seen in related thiadiazole-carboxamides .
  • Amide linker : Substituting the furan-2-ylmethyl group with heteroaromatic amines (e.g., thiazole) can modulate selectivity for microbial vs. mammalian cells .

Q. What in vitro models are optimal for mechanistic studies?

  • Enzyme inhibition assays : Test inhibition of bacterial dihydrofolate reductase (DHFR) or human topoisomerase II to identify molecular targets .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to evaluate pro-apoptotic effects in cancer cells .
  • Resistance studies : Serial passage of microbial strains under sublethal compound concentrations identifies potential resistance mechanisms .

Q. How can computational tools aid in designing derivatives with enhanced activity?

  • Molecular docking : Predict binding poses with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Focus on optimizing hydrogen bonds with catalytic residues .
  • QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gap) with bioactivity data to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.